Fenofibric Acid Methyl Ester
Description
Overview of Fibrate Class Compounds and their Ester Derivatives in Chemical Biology
Fibrates are a class of amphipathic carboxylic acids and their esters, derived from fibric acid (phenoxyisobutyric acid). wikipedia.org In chemical biology, these compounds are primarily investigated for their interaction with peroxisome proliferator-activated receptors (PPARs), particularly PPARα. wikipedia.orgpatsnap.com The activation of PPARα by fibrates leads to the modulation of gene expression involved in lipid and lipoprotein metabolism. wikipedia.orgpatsnap.com
Ester derivatives of fibric acids, such as fenofibrate (B1672516), are often utilized as prodrugs. A prodrug is an inactive compound that is converted into an active form in the body. scielo.br In the case of many fibrates, the ester linkage is hydrolyzed by esterases in the plasma and liver to release the active carboxylic acid metabolite. researchgate.netlipidcenter.com This biotransformation is a critical aspect of their chemical biology, influencing their absorption, distribution, and ultimately their interaction with their biological targets. lipidcenter.comnih.gov The ester/acid moiety can act as a determinant for receptor affinity, with fibrate esters showing different binding profiles compared to their corresponding carboxylic acids. lipidcenter.com
Fenofibric Acid as a Key Metabolic Entity within Fibrate Research
Fenofibric acid is the active metabolite of the widely studied fibrate, fenofibrate. researchgate.netnih.gov Following administration, fenofibrate, which is an isopropyl ester of fenofibric acid, undergoes rapid hydrolysis to form fenofibric acid. scielo.brderpharmachemica.com This conversion is essential as fenofibric acid is the pharmacologically active form that interacts with and activates PPARα. patsnap.comdrugbank.com
The activation of PPARα by fenofibric acid initiates a cascade of molecular events that influence lipid metabolism. patsnap.comdrugbank.com These include increased expression of lipoprotein lipase, which is involved in the breakdown of triglycerides, and apolipoproteins A-I and A-II, which are components of high-density lipoprotein (HDL). wikipedia.orgpatsnap.com Consequently, fenofibric acid plays a central role in the observed effects of fenofibrate on lipid profiles. patsnap.comnih.gov Research into fenofibric acid is therefore crucial for understanding the fundamental mechanisms of action of this class of compounds. patsnap.comdrugbank.com
Rationale for Academic Investigation of Fenofibric Acid Methyl Ester within Chemical and Biochemical Sciences
The academic investigation of this compound is driven by several key factors within the chemical and biochemical sciences. Primarily, it serves as a crucial reference standard and impurity in the synthesis and analysis of fenofibrate and fenofibric acid. biosynth.com Its well-defined chemical structure and properties make it an ideal calibrant for analytical techniques such as high-performance liquid chromatography (HPLC). biosynth.com
Furthermore, studying the methyl ester allows for a deeper understanding of the structure-activity relationships within the fibrate class. By comparing the properties and biological interactions of the methyl ester with the parent acid (fenofibric acid) and other esters (like the isopropyl ester, fenofibrate), researchers can elucidate the role of the ester group in receptor binding and metabolic stability. lipidcenter.com This knowledge is invaluable for the design and synthesis of new chemical entities with potentially improved properties. This compound is also used in impurity profiling of fenofibrate, which is a critical aspect of pharmaceutical quality control. chemicalbook.comsynthinkchemicals.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClO4/c1-18(2,17(21)22-3)23-15-10-6-13(7-11-15)16(20)12-4-8-14(19)9-5-12/h4-11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSXVMKCLCCCBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10962165 | |
| Record name | Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10962165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42019-07-8 | |
| Record name | Propanoic acid, 2-(4-(4-chlorobenzoyl)phenoxy)-2-methyl-, methyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042019078 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10962165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis Methodologies and Chemical Derivatization of Fenofibric Acid Methyl Ester
Direct Esterification Routes to Fenofibric Acid Methyl Ester
The most direct method for synthesizing this compound is the esterification of its parent carboxylic acid, fenofibric acid.
The synthesis of this compound can be achieved through a direct acid-catalyzed esterification reaction. In a typical laboratory preparation, fenofibric acid is reacted with methanol (B129727) in the presence of a strong acid catalyst, such as concentrated sulfuric acid. itb.ac.id The reaction is heated to reflux to drive the equilibrium towards the formation of the ester. One study reported achieving a 61.4% yield after refluxing the reactants for 10 hours at a temperature of 64-65°C. itb.ac.id This straightforward Fischer esterification provides a reliable route to the desired methyl ester.
Achieving high yield and purity in the synthesis of fenofibric acid esters necessitates the careful optimization of reaction parameters. While specific optimization studies for the methyl ester are not detailed, the principles can be drawn from the synthesis of structurally similar analogs, such as fenofibrate (B1672516) impurity C. medpharmres.commedpharmres.com
Researchers have employed Response Surface Methodology (RSM) with a Central Composite Design (CCD) model to systematically investigate the influence of multiple variables on reaction yield. medpharmres.com This statistical approach allows for the efficient mapping of a reaction's response to changes in parameters and identifies interactions between them, which is a drawback of the traditional one-factor-at-a-time method. medpharmres.com
For the synthesis of a fenofibric acid ester analog, four key factors were optimized:
Temperature: The reaction temperature was varied to find the optimal point for reaction kinetics without promoting side reactions.
Reaction Time: The duration of the reaction was adjusted to ensure completion without product degradation.
Molar Ratio of Base: The amount of potassium carbonate, used to deprotonate the fenofibric acid, was optimized.
Molar Ratio of Alkylating Agent: The stoichiometry of the esterifying agent (isopropyl 2-bromo-2-methylpropanoate) was fine-tuned. medpharmres.com
This systematic optimization led to a predicted yield of 89.53% under the ideal conditions identified by the model. medpharmres.com These methodologies are directly applicable to enhancing the synthesis of this compound, ensuring maximum efficiency and product quality.
Table 1: Optimized Reaction Parameters for a Fenofibric Acid Ester Analog
| Parameter | Optimized Value |
|---|---|
| Reaction Temperature | 87°C |
| Reaction Time | 3.64 hours |
| Mole Ratio (Fenofibric Acid : K₂CO₃) | 1 : 4.30 |
| Mole Ratio (Fenofibric Acid : Alkylating Agent) | 1 : 5.95 |
Data derived from the synthesis of Fenofibrate Impurity C, an ester of fenofibric acid. medpharmres.com
Modern synthetic chemistry emphasizes the use of environmentally benign methods. The synthesis of fenofibric acid and its derivatives has been a subject of green chemistry approaches aimed at reducing toxic solvents and improving atom economy.
One approach involves the use of ionic liquids, such as 1,3-dimethylimidazolium (B1194174) bromide (DMImBr), as a reaction medium for the synthesis of the fenofibric acid precursor. itb.ac.id This method, combined with ethanol (B145695) as a solvent, resulted in a high yield of 97.2% for fenofibric acid, which can then be esterified to the methyl ester. itb.ac.id Another green technique is the use of phase-transfer catalysts, like tetrabutylammonium (B224687) bromide (TBAB), which facilitate the reaction between reactants in different phases (e.g., aqueous and organic), often allowing for the use of water instead of more hazardous organic solvents. google.comgoogle.com
Furthermore, late-stage modification techniques that are atom-economical represent a significant advance in green chemistry. A catalytic three-component carboamination of fenofibric acid-derived olefins has been demonstrated, showcasing a method that maximizes the incorporation of reactant atoms into the final product under mild, visible-light conditions. rsc.org Such strategies minimize waste and align with the principles of sustainable chemical manufacturing.
This compound as a Synthetic Intermediate in Analog Preparation
Fenofibric acid and its simple esters, including the methyl ester, are valuable starting points for the preparation of more complex analogs. The fenofibric acid scaffold can be systematically modified to produce a library of related compounds for further study.
A common strategy involves using fenofibric acid as the core intermediate, which is then reacted with various side-chain reagents to generate a series of ester prodrugs. scielo.br For instance, a series of seven ester derivatives (designated JF-1 to JF-7) were synthesized by reacting fenofibric acid with different alkyl halides in the presence of potassium carbonate. scielo.briaea.org This modular approach allows for the rapid generation of diverse analogs from a common precursor. This compound can be considered one such analog or can be used as an intermediate itself, where further chemical transformations are performed on other parts of the molecule.
Derivatization Strategies from the Fenofibric Acid Scaffold for Research Probes
The fenofibric acid structure serves as a versatile scaffold for designing and synthesizing research probes. These probes are purpose-designed molecules that can be used to study biological systems, for example, by identifying protein binding sites or tracking molecular interactions. acs.org Derivatization often involves the chemoselective modification of one functional group in the presence of others. scirp.org For example, the ketone group on the fenofibric acid scaffold has been selectively reduced to a hydroxyl group using sodium borohydride (B1222165) to create a key metabolite. researchgate.net This highlights the ability to target specific sites on the molecule for modification.
To overcome limitations of existing molecules, such as poor stability or solubility, chemically modified variants can be designed and synthesized. nih.gov This strategy has been applied to the fenofibrate scaffold to create derivatives with improved potential as research tools and therapeutic leads. nih.gov
In one notable study, researchers synthesized four new variants of fenofibrate, designated PP1, PP2, PP3, and PP4, with the goal of enhancing anticancer activity. nih.gov The modifications were designed to increase stability against esterase-mediated hydrolysis, improve water solubility, and enhance tissue penetration. nih.gov For example, the lead compound, PP1, demonstrated significantly greater stability in human blood compared to the parent fenofibrate and had improved water solubility. nih.gov These chemically modified variants serve as valuable research probes to investigate mechanisms of action, such as the inhibition of mitochondrial respiration in cancer cells. nih.gov This approach of rational design and derivatization of the core fenofibric acid ester structure is crucial for developing next-generation research tools.
Table 2: Chemically Modified Fenofibrate Variants for Research
| Compound | Modification Goal | Reported Outcome |
|---|---|---|
| PP1 | Increased stability, improved water solubility | Significantly more stable in blood than fenofibrate, improved solubility, effective in mouse models. nih.gov |
| PP2 | Improved anticancer activity | Showed improved anticancer activity in vitro compared to fenofibrate. nih.gov |
| PP3 | Improved anticancer activity | Showed improved anticancer activity in vitro compared to fenofibrate. nih.gov |
| PP4 | Improved anticancer activity | Showed improved anticancer activity in vitro compared to fenofibrate. nih.gov |
Functionalization Approaches for Modulating Chemical Properties
The chemical structure of this compound, characterized by a carboxylic acid ester, a diaryl ketone, and an ether linkage, presents multiple sites for chemical modification. Functionalization of this core scaffold is a key strategy pursued in research to modulate its physicochemical and pharmacokinetic properties. These modifications aim to create derivatives, or prodrugs, with enhanced characteristics such as improved solubility, bioavailability, and altered metabolic profiles. The primary approaches to functionalization involve derivatization of the carboxylic acid group and modification of the central benzophenone (B1666685) moiety.
One of the most explored functionalization strategies involves the esterification of the parent compound, fenofibric acid, to generate a variety of ester prodrugs. scielo.br Fenofibric acid itself is the active metabolite, but it is often administered as a prodrug, like fenofibrate (the isopropyl ester), to improve its absorption characteristics. scielo.brjcancer.org Research has focused on synthesizing novel ester derivatives by reacting fenofibric acid with different side-chain alkyl halides. scielo.br This approach is intended to create new chemical entities with superior properties, particularly concerning water solubility and bioavailability, which are known limitations of fenofibrate. scielo.brresearchgate.net
A study detailed the synthesis of a series of seven fenofibric acid ester prodrugs (designated JF-1 to JF-7). scielo.brresearchgate.net These compounds were generated by reacting fenofibric acid with various side chain halide intermediates in the presence of potassium carbonate. scielo.br The objective was to enhance pharmacokinetic properties. Upon oral administration in rats, these novel ester derivatives exhibited significantly higher bioavailability compared to the conventional isopropyl ester, fenofibrate. scielo.brresearchgate.netiaea.orgscite.ai
The data below summarizes the pharmacokinetic findings for some of these synthesized derivatives compared to fenofibrate, highlighting how modifying the ester group can profoundly impact bioavailability.
Table 1: Comparative Pharmacokinetic Parameters of Fenofibric Acid Ester Derivatives
| Compound | Maximum Plasma Concentration (Cmax) (µg/mL) | Area Under the Curve (AUClast) (µg·h/mL) | Relative Bioavailability (%) |
|---|---|---|---|
| Fenofibrate | 22.78 ± 3.68 | 125.80 ± 22.42 | 100 |
| JF-2 | 39.19 ± 6.65 | 343.13 ± 61.79 | ~272.8 |
Data sourced from studies on orally administered fenofibric acid ester prodrugs in rats. scielo.brresearchgate.net
Another significant site for functionalization on the fenofibric acid scaffold is the carbonyl group of the benzophenone core. The ketone can be reduced to a secondary alcohol, yielding a key metabolite, 2-(4-((4-chlorophenyl)(hydroxy)methyl) phenoxy)-2-methylpropanoic acid. researchgate.netnih.gov This transformation can be achieved synthetically using reducing agents like sodium borohydride. researchgate.net The introduction of a hydroxyl group in place of the ketone significantly alters the molecule's polarity, hydrogen bonding capability, and steric profile. This modification represents a different route to modulating the compound's chemical and biological interactions. researchgate.netnih.gov
Further derivatization strategies include the formation of various other esters beyond the simple alkyl series. These can include alkoxymethyl, phenylalkyl, or pivaloyloxymethyl esters, each designed to fine-tune the release and absorption characteristics of the active fenofibric acid moiety. google.com
Analytical Chemistry and Methodologies for Fenofibric Acid Methyl Ester
Chromatographic Techniques for Separation and Quantification
Chromatography is the cornerstone for separating Fenofibric Acid Methyl Ester from its parent compound, Fenofibrate (B1672516), and its primary metabolite, Fenofibric Acid.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation for this compound
High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of this compound. phmethods.net Method development focuses on achieving a robust separation from Fenofibrate and other related substances. A common approach involves reversed-phase (RP) chromatography, utilizing a C18 column. researchgate.net
A typical mobile phase for the separation of Fenofibrate and its related compounds consists of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer, such as water with pH adjusted to 2.5 with orthophosphoric acid. researchgate.net The isocratic elution is often performed at a flow rate of 1.0 mL/min with UV detection set around 286 nm, a wavelength where the chromophores in the molecule exhibit strong absorbance. researchgate.net
Validation of these HPLC methods is performed in accordance with International Conference on Harmonization (ICH) guidelines. phmethods.netresearchgate.net Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). For this compound, a validated method demonstrated linearity over a concentration range of 10-60 μg/mL. phmethods.net The synthesis of this compound is confirmed through the analysis of spectral data, and it serves as a non-compendial reference standard. phmethods.net
Table 1: HPLC Method Validation Parameters for this compound
| Parameter | Result | Reference |
|---|---|---|
| Linearity Range | 10-60 µg/mL | phmethods.net |
| Correlation Coefficient (R²) | 0.9923 | phmethods.net |
| Limit of Detection (LOD) | 0.96 µg/mL | phmethods.net |
| Limit of Quantitation (LOQ) | 2.93 µg/mL | phmethods.net |
| Column Type | Reversed-Phase C18 | researchgate.net |
| Detection Wavelength | 286 nm | researchgate.net |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and selectivity for the identification and quantification of this compound, especially at low concentrations. While many published methods focus on Fenofibric Acid, the principles are directly applicable. rsc.orgnih.gov
For analysis, electrospray ionization (ESI) is a common interface, which can be operated in either positive or negative ion mode. rsc.orgnih.gov For the closely related compound Fenofibrate, ESI in positive ionization mode (ESI+) has been shown to provide higher sensitivity. ual.es In mass spectrometry, this compound has been observed to produce a protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 333 and a sodium adduct [M+Na]⁺ at m/z 355. derpharmachemica.com
The LC-MS/MS method for the active metabolite, Fenofibric Acid, involves transitions such as m/z 317.1 → 230.9 in negative ion mode. rsc.org A similar approach, using multiple reaction monitoring (MRM), would be employed for the methyl ester, providing a highly specific and quantifiable signal by monitoring a specific parent ion to daughter ion fragmentation. Sample preparation typically involves a liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analyte from the matrix. rsc.orgresearchgate.net
Application of Thin-Layer Chromatography (TLC) in Synthesis Monitoring and Purity Assessment
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions during the synthesis of this compound. derpharmachemica.com It effectively visualizes the consumption of starting materials and the formation of the product. scirp.org
In a typical application, a silica (B1680970) gel 60 F254 plate serves as the stationary phase, which is a highly polar material. scielo.brutexas.edu The mobile phase, a less polar solvent system, is chosen to achieve optimal separation. For this compound, a mobile phase consisting of ethyl acetate (B1210297) and hexane (B92381) in a 3:7 (v/v) ratio has been shown to be effective. derpharmachemica.com In this system, the compound exhibits a specific retention factor (Rf) value of approximately 0.8. derpharmachemica.com The spots on the TLC plate are typically visualized under UV light. derpharmachemica.com This Rf value allows for the clear differentiation of the product from other components in the reaction mixture, providing a straightforward assessment of reaction completion and sample purity. derpharmachemica.com
Spectroscopic Characterization Methods for this compound
Spectroscopic methods are indispensable for the definitive structural elucidation and functional group analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the atomic structure of the molecule. ¹H-NMR is used to identify the number and environment of hydrogen atoms in the molecule. derpharmachemica.com The analysis of spectral data from ¹H-NMR is a key step in confirming the successful synthesis of this compound. phmethods.net
The ¹H-NMR spectrum of this compound, recorded in deuterated chloroform (B151607) (CDCl₃), shows characteristic signals that correspond to its unique structure. derpharmachemica.com These include multiplets for the aromatic protons, a singlet for the methyl ester protons, and a singlet for the geminal methyl groups. derpharmachemica.com
Table 2: ¹H-NMR Chemical Shifts for this compound
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment | Reference |
|---|---|---|---|---|
| 7.75-7.699 | m | 4H | Aromatic protons | derpharmachemica.com |
| 7.46-7.44 | d | 2H | Aromatic protons | derpharmachemica.com |
| 6.86-6.84 | d | 2H | Aromatic protons | derpharmachemica.com |
| 3.77 | s | 3H | -OCH₃ (ester methyl) | derpharmachemica.com |
| 1.67 | s | 6H | -C(CH₃)₂ (geminal methyls) | derpharmachemica.com |
Spectrum recorded in CDCl₃. m = multiplet, d = doublet, s = singlet.
¹³C-NMR spectroscopy complements ¹H-NMR by providing information about the carbon skeleton. Expected signals would include those for the ester carbonyl carbon, ketone carbonyl carbon, quaternary carbons, and various aromatic and aliphatic carbons.
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. derpharmachemica.com The FT-IR spectrum of this compound displays distinct absorption bands that confirm its chemical structure. phmethods.net
Key peaks include a strong absorption band for the ester carbonyl (C=O) group and another for the ketone carbonyl group. derpharmachemica.com The presence of the ester peak and the absence of a broad hydroxyl (-OH) peak clearly distinguish it from Fenofibric Acid. researchgate.net
Table 3: FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Description | Functional Group | Reference |
|---|---|---|---|
| 2958-2856 | Aliphatic C-H stretch | -CH₃ | derpharmachemica.com |
| 1751 | Ester carbonyl stretch | C=O | derpharmachemica.com |
| 1651 | Ketone carbonyl stretch | C=O | derpharmachemica.com |
| 1585 | Aromatic C=C stretch | C=C | derpharmachemica.com |
| 1253 | Asymmetric C-O-C stretch | Ether | derpharmachemica.com |
| 761, 748 | C-Cl stretch | Halide | derpharmachemica.com |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds through the analysis of their fragmentation patterns. For this compound (chemical formula: C₁₈H₁₇ClO₄), the theoretical molecular weight is 332.78 g/mol . biosynth.com High-resolution mass spectrometry can provide a more precise monoisotopic mass of 332.0815. lgcstandards.com
The ionization method employed in mass spectrometry significantly influences the resulting mass spectrum. Hard ionization techniques, such as Electron Ionization (EI), impart high energy, leading to extensive fragmentation and potentially a weak or absent molecular ion peak. jeolusa.comacdlabs.com Soft ionization methods, like Field Ionization (FI) or Electrospray Ionization (ESI), use less energy, resulting in minimal fragmentation and a prominent molecular ion peak, which is crucial for accurate molecular weight determination. jeolusa.comacdlabs.com
In the analysis of esters, specific fragmentation patterns are commonly observed. For methyl esters, a characteristic fragment ion with a mass-to-charge ratio (m/z) of 59, corresponding to [COOCH₃]⁺, is often detected. acdlabs.com Another common fragmentation pathway for esters is the McLafferty rearrangement, which can occur if there are gamma-hydrogens present. miamioh.edu
While specific fragmentation data for this compound is not extensively detailed in the provided results, the synthesis of the compound has been confirmed using mass spectral data. phmethods.net The analysis of various fenofibric acid ester derivatives has been conducted using techniques like Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) mass spectrometry, which aids in confirming the molecular weights of the synthesized compounds. scielo.brsemanticscholar.orgresearchgate.net For instance, in the analysis of related fenofibric acid derivatives, the mass spectra were recorded on a Thermo Fisher (LCQ Fleet, Japan). scielo.brsemanticscholar.org
It is important to note that the presence of a chlorine atom in this compound will result in a characteristic isotopic pattern in the mass spectrum. A compound with one chlorine atom will exhibit a distinct M+2 peak due to the natural abundance of the ³⁷Cl isotope. neu.edu.tr
UV-Visible Spectrophotometry for Quantification and Purity Analysis
UV-Visible spectrophotometry is a widely used analytical technique for the quantitative determination and purity assessment of pharmaceutical compounds. This method is based on the principle that a substance absorbs light at a specific wavelength.
For the analysis of fenofibrate and its related compounds, UV spectrophotometry is a common method. researchgate.net The UV spectrum of fenofibrate in methanol (B129727) exhibits an absorption maximum (λmax) at approximately 287.5 nm. researchgate.net In another study, a λmax of 290 nm was reported for fenofibrate in dimethylformamide (DMF). ajprd.com For the simultaneous determination of fenofibrate and its degradation product, fenofibric acid, UV detection has been programmed at 289 nm for fenofibrate. scirp.orgscispace.com In the context of analyzing fenofibric acid in plasma samples via HPLC-UV, the detection wavelength is often set at 287 nm. omicsonline.org When analyzing fenofibric acid in dissolution media, detection has been performed at 298.7 nm in phosphate (B84403) buffer and 299 nm in Fasted State Simulated Intestinal Fluid (FaSSIF). turkjps.org
The purity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC) with UV detection. One source indicates a purity of greater than 95% as determined by HPLC. lgcstandards.com The specificity of the spectrophotometric method is crucial, especially when analyzing the drug in formulations that may contain excipients or in biological fluids. pnrjournal.com The development of derivative spectrophotometry can also enhance the specificity and allow for the determination of a drug in the presence of its degradation products. researchgate.net
For quantitative analysis, a calibration curve is constructed by plotting the absorbance of standard solutions against their known concentrations. The concentration of the analyte in a sample can then be determined from this curve. Linearity in the concentration range of interest is a key validation parameter. For example, a study on fenofibrate showed linearity in the concentration range of 0-60 µg/mL. researchgate.net
Utilization of this compound as a Reference Standard in Analytical Calibrations
This compound serves as a crucial reference standard in various analytical methods, particularly for the quantification and identification of impurities in fenofibrate. biosynth.comphmethods.netpharmaffiliates.com It is listed as impurity D of fenofibrate in the European Pharmacopoeia (EP). lgcstandards.comphmethods.net
In the field of pharmaceutical analysis, reference standards are highly pure substances used as a benchmark for confirming the identity and measuring the quantity and purity of a drug substance or product. This compound has been used as a reference standard for the calibration of High-Performance Liquid Chromatography (HPLC) systems. biosynth.com Its use is essential for the validation of analytical methods to ensure their accuracy, precision, and linearity. phmethods.net
For instance, in the development of a validated RP-HPLC-UV method for identifying degradation products of fenofibrate, synthesized this compound was used as a non-compendial reference standard. phmethods.net The identity of these synthesized standards is typically confirmed through various spectroscopic and chromatographic techniques, including FT-IR, ¹H NMR, and mass spectrometry. phmethods.net
The use of this compound as a reference standard is critical for impurity profiling of fenofibrate. Regulatory bodies like the ICH, USFDA, and others emphasize the importance of controlling impurities in active pharmaceutical ingredients (APIs) and finished drug products. researchgate.net By using a well-characterized reference standard of this compound, analytical laboratories can accurately quantify its presence as an impurity in fenofibrate samples, ensuring the quality and safety of the final pharmaceutical product. researchgate.net
The availability of this compound as a commercial reference standard from suppliers of pharmaceutical reference materials further facilitates its use in routine quality control and research. lgcstandards.compharmaffiliates.com
Structural and Conformational Studies of Fenofibric Acid Methyl Ester
Investigation of Molecular Conformation in Solution Phase
The conformation of Fenofibric Acid Methyl Ester in a solution can be elucidated using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. Techniques such as 1H and 13C NMR, along with two-dimensional methods like Correlated Spectroscopy (COSY) and Nuclear Overhauser Effect Spectroscopy (NOESY), are instrumental in this analysis. nih.gov
In a typical investigation, the complete assignment of proton and carbon signals is the first step. nih.gov The chemical shifts provide information about the electronic environment of each nucleus. J-coupling constants, measured from high-resolution spectra, can give insight into dihedral angles through the Karplus equation, helping to define the geometry around single bonds.
To map the three-dimensional structure, NOESY experiments are particularly valuable. They detect protons that are close in space, even if they are far apart in the molecular sequence. The presence and intensity of NOE cross-peaks allow for the determination of through-space proximities between different parts of the molecule, such as between the protons of the methyl ester group and the aromatic rings. This data helps to build a model of the dominant conformation or distribution of conformers present in the solvent. nih.gov For similar molecules, studies have shown that the molecule likely exists as a mixture of conformers in solution, with the exact equilibrium depending on the solvent used. nih.gov
Conformational Analysis using Advanced Computational Methods
Advanced computational methods provide powerful tools for analyzing the conformational landscape of this compound, complementing experimental data. These methods can predict stable conformers, calculate their relative energies, and describe the transition states between them.
Computational Approaches:
| Method | Description | Application to this compound |
|---|---|---|
| Density Functional Theory (DFT) | A quantum mechanical method that calculates the electronic structure of molecules to determine energies and properties. researchgate.net It offers a good balance between accuracy and computational cost. | Used to perform geometry optimizations of potential conformers to find their lowest energy state. Functionals like B3LYP with basis sets such as 6-31G(d) are commonly employed for fibrate-related structures. researchgate.net |
| Molecular Mechanics (MMFF) | A classical method that uses force fields to calculate molecular energies based on bond lengths, angles, and torsions. It is much faster than DFT, allowing for the exploration of a broader conformational space. cambridge.org | Employed for initial conformational searches to identify a wide range of possible low-energy structures before subjecting them to more accurate DFT calculations. cambridge.org |
| PIXEL Method | A method for calculating intermolecular interaction energies in crystal lattices, breaking them down into coulombic, polarization, dispersion, and repulsion components. researchgate.net | While applied to the crystal structures of related fibrates, this method could be used to analyze the packing arrangements and intermolecular forces for this compound if its crystal structure is determined. researchgate.net |
Studies on the closely related fenofibrate (B1672516) (the isopropyl ester) have provided significant insights. Gas-phase DFT geometry minimizations on fenofibrate revealed that the lowest energy conformations have a specific dihedral angle of about ±30° between the O=C-O-C plane and the C-H bond of the alkyl group. researchgate.netnih.gov Furthermore, fenofibrate is known to exist in different polymorphic forms, where the molecule adopts different conformations in the crystal lattice. nih.gov For example, two polymorphs of fenofibrate exhibit significantly different torsion angles around the ester bond. researchgate.netnih.gov
Torsion Angle Data for Fenofibrate Polymorphs:
| Compound/Polymorph | Dihedral Angle (H-C-O-C) | Conformation |
|---|---|---|
| Fenofibrate (Polymorph I) | 2.74° | Symmetric |
| Fenofibrate (Polymorph II) | 45.94° | Asymmetric |
This data is for the related compound fenofibrate and illustrates the type of results obtained from conformational studies. researchgate.netnih.gov
These findings suggest that this compound would also exhibit a preferred, asymmetric conformation governed by the orientation of its methyl ester group.
Elucidation of Steric Hindrance and Substituent Effects on this compound Structure
Diphenyl Ether Core : The two phenyl rings in a diphenyl ether are generally not coplanar. They adopt a twisted conformation to minimize steric repulsion between the ortho-hydrogens of the two rings. cdnsciencepub.com The central ether oxygen atom allows for significant flexibility, but the rings cannot rotate freely.
4-Chlorobenzoyl Group : The chlorine atom is an electron-withdrawing group, which can influence the electronic properties of the adjacent phenyl ring. The benzoyl group itself is bulky and its orientation relative to the phenoxy ring is a key conformational parameter.
gem-Dimethyl Group : The two methyl groups on the alpha-carbon of the propanoate moiety (C(CH₃)₂) create significant steric bulk. This prevents the propanoate group from being coplanar with the phenoxy ring to which it is attached.
Methyl Ester Group : Compared to the isopropyl ester group of fenofibrate, the methyl ester group in this compound is less sterically demanding. nih.govdokumen.pub This reduced steric hindrance might allow for greater conformational freedom or different packing arrangements in the solid state. However, the fundamental steric interactions that lead to a non-planar, twisted molecular shape remain. The interaction between the ester's carbonyl oxygen and nearby atoms can also play a role in stabilizing certain conformations. nih.gov
Isomeric Considerations and Characterization of this compound Derivatives
The study of this compound includes its isomers and related derivatives. Isomerism can refer to constitutional isomers (e.g., different positions of the chlorine atom) or, more commonly in this context, conformational isomers (conformers), which can sometimes be isolated as different crystal polymorphs. nih.gov
Several studies have focused on the synthesis and characterization of various ester derivatives of fenofibric acid, often created to modify the compound's properties. scielo.brsemanticscholar.orgresearchgate.net These derivatives are typically synthesized by reacting fenofibric acid with different alkyl halides. semanticscholar.orgresearchgate.net Characterization of these new molecules relies on a suite of analytical techniques.
Analytical Techniques for Characterization:
| Technique | Purpose |
|---|---|
| High-Performance Liquid Chromatography (HPLC) | To purify the compounds and determine their purity. derpharmachemica.com |
| Mass Spectrometry (MS) | To determine the molecular weight and confirm the molecular formula of the synthesized derivatives. semanticscholar.orgderpharmachemica.com |
| Infrared (IR) Spectroscopy | To identify characteristic functional groups, such as the ester carbonyl (C=O) and ether (C-O-C) stretches. derpharmachemica.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To provide detailed structural information, including the number and type of protons and carbons, and their connectivity, confirming the final structure. semanticscholar.orgderpharmachemica.comscielo.brfrontiersin.org |
A series of novel fenofibric acid ester prodrugs have been synthesized and characterized, providing a library of related compounds for further study. scielo.brsemanticscholar.orgiaea.org
Examples of Characterized Fenofibric Acid Derivatives:
| Derivative Name | Abbreviation | Key ¹H NMR Data (δ, ppm) | Source |
|---|---|---|---|
| (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate | JF-1 | 7.69-6.85 (m, 8H, Ar-H), 5.08 (s, 2H, -OCH₂-), 2.11 (s, 3H, -CH₃), 1.61 (s, 6H, -C(CH₃)₂) | semanticscholar.org |
Biochemical and Molecular Research Applications of Fenofibric Acid Methyl Ester
Differential Biological Activities of Ester vs. Acidic Moiety in vitro
The chemical difference between fenofibric acid methyl ester and fenofibric acid—the presence of a methyl ester group versus a carboxylic acid—leads to significant variations in their interactions with nuclear receptors and other molecular targets.
Comparative Ligand Specificity at Nuclear Receptors
A key distinction in the biological activity between the ester and acid forms of fenofibrate (B1672516) lies in their specificity for different nuclear receptors. While fenofibric acid is a known agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα), the esterified form, such as this compound, exhibits antagonistic properties towards Liver X Receptors (LXRs). nih.govresearchgate.net
PPARα Agonism by Fenofibric Acid: Fenofibric acid activates PPARα, a key regulator of lipid metabolism. patsnap.comnih.gov This activation leads to the transcription of genes involved in fatty acid oxidation. patsnap.com In vitro transactivation assays have shown that fenofibric acid activates PPARα, as well as PPARγ and PPARδ, with EC50 values of 22.4 µM, 1.47 µM, and 1.06 µM, respectively. medchemexpress.com
LXR Antagonism by Ester Forms: In contrast, fenofibrate and its ester derivatives, including the methyl ester, function as LXR antagonists by directly binding to these receptors. nih.govresearchgate.net This antagonistic activity is significant as LXRs are involved in the regulation of lipogenesis. nih.gov The ester moiety acts as a "chemical switch," determining the specificity for LXR over PPARα. nih.govresearchgate.net Research has shown that fibrate esters display a greater affinity for LXRs than the corresponding fibric acids have for PPARα. nih.govresearchgate.net This LXR antagonism by the ester form can repress the transcription of genes involved in fatty acid synthesis. nih.gov
| Compound | Target Receptor | Activity | Reported Effect |
|---|---|---|---|
| Fenofibric Acid | PPARα | Agonist | Induces genes for fatty acid β-oxidation. nih.gov |
| Fenofibrate (Ester Form) | LXRα and LXRβ | Antagonist | Represses LXR agonist-induced transcription of hepatic lipogenic genes. nih.gov |
| Fenofibric Acid | LXRα and LXRβ | No Antagonistic Activity | Does not repress LXR-induced transcription. nih.gov |
Exploration of this compound as a Chemical Probe for Distinct Receptor Interactions
The unique properties of fenofibric acid and its ester derivatives have led to their exploration as chemical probes to investigate various biological systems and potential therapeutic targets.
SARS-CoV-2 RBD: Fenofibric acid, the active metabolite of fenofibrate, has been found to destabilize the receptor-binding domain (RBD) of the SARS-CoV-2 spike protein. nih.govnih.gov Molecular dynamics simulations suggest that fenofibric acid binds to a cryptic site on the RBD, altering its conformation and reducing its binding affinity to the human ACE2 receptor. nih.govnih.gov This makes fenofibric acid and its derivatives interesting tools for studying viral entry mechanisms.
COX-2: Fenofibric acid is an inhibitor of the COX-2 enzyme, with a reported IC50 of 48 nM in a cell-free assay. medchemexpress.comcaymanchem.com This inhibitory activity is separate from its effects on PPARs.
Cannabinoid Receptors: Research has indicated that fenofibrate displays affinity for the cannabinoid receptors, CB1 and CB2. nottingham.ac.uk This has prompted the development of novel fenofibrate derivatives to explore dual-target ligands that could potentially modulate both lipid metabolism and cannabinoid receptor pathways. nottingham.ac.uk
Enzymatic Transformations and Metabolic Fate in vitro (non-human systems)
In vitro studies using isolated enzymes, cell lines, and subcellular fractions from animal models have been crucial in elucidating the metabolic pathways of this compound.
Hydrolysis of Ester Bonds by Esterases in isolated enzyme systems or cell lines
Fenofibrate, the isopropyl ester of fenofibric acid, is rapidly hydrolyzed by esterases to its active metabolite, fenofibric acid. nih.govoup.comfda.govfda.gov This hydrolysis is a critical step for its pharmacological activity. In vitro studies have confirmed this rapid conversion. fda.govmonash.edu For instance, fenofibrate is completely hydrolyzed by liver carboxylesterase 1 to fenofibric acid. drugbank.com Studies using fungal systems, such as Cunninghamella blakesleeana, have also demonstrated the biotransformation of fenofibrate to fenofibric acid. researchgate.net
Investigation of Non-Hydrolytic Metabolic Pathways and Metabolite Identification in vitro
Beyond ester hydrolysis, in vitro systems have been used to investigate other metabolic transformations of fenofibric acid.
Reduction: A significant non-hydrolytic pathway is the reduction of the carbonyl group on fenofibric acid to a benzhydrol metabolite. fda.govdrugbank.com Studies using human liver cytosol and microsomes have identified carbonyl reducing enzymes as responsible for this transformation. nih.gov Specifically, Carbonyl Reductase 1 (CBR1) was found to have the highest activity in reducing fenofibric acid. nih.gov Other enzymes like AKR1C1, AKR1C2, AKR1C3, and AKR1B1 also contribute to a lesser extent. nih.gov
Glucuronidation: The primary metabolic pathway for fenofibric acid is glucuronidation. oup.comfda.govdrugbank.com The reduced benzhydrol metabolite also undergoes glucuronidation before excretion. fda.govdrugbank.com
| Parent Compound | Metabolic Process | Key Enzymes/Systems | Resulting Metabolite | Reference |
|---|---|---|---|---|
| Fenofibrate (isopropyl ester) | Hydrolysis | Esterases (e.g., Carboxylesterase 1) | Fenofibric Acid | oup.comdrugbank.com |
| Fenofibric Acid | Reduction | Carbonyl Reductase 1 (CBR1), AKR1C family | Reduced Fenofibric Acid (benzhydrol metabolite) | nih.gov |
| Fenofibric Acid | Glucuronidation | UGT1A9 | Fenofibric Acid Glucuronide | drugbank.com |
| Reduced Fenofibric Acid | Glucuronidation | Glucuronosyltransferases | Reduced Fenofibric Acid Glucuronide | fda.govdrugbank.com |
Structure-Activity Relationship (SAR) Studies of Fenofibric Acid Ester Derivatives
SAR studies on fenofibric acid ester derivatives aim to understand how modifications to the chemical structure affect their biological activity, with the goal of developing compounds with improved properties.
The fundamental structure of fibrates consists of an acidic head group and a large lipophilic backbone. tandfonline.comtandfonline.com SAR studies have explored modifications to both parts of the molecule. For example, novel phenoxyalkylcarboxylic acid derivatives have been synthesized by combining fibrate head groups with flavonoid or resveratrol (B1683913) scaffolds, leading to compounds with potent hypolipidemic activity. tandfonline.comtandfonline.com
In another study, a series of fenofibric acid ester prodrugs were synthesized to improve bioavailability. scielo.brresearchgate.netiaea.org These studies systematically altered the ester side chain and evaluated the pharmacokinetic properties in rats. scielo.brresearchgate.netiaea.org The results showed that several of the novel ester derivatives had significantly higher bioavailability compared to the parent fenofibrate. scielo.brresearchgate.netiaea.org Such studies highlight the potential for rational drug design to enhance the therapeutic profile of fibrates by modifying the ester moiety.
Furthermore, chemical modifications to the fenofibrate structure have been made to increase its stability and anticancer potential. nih.gov These new derivatives demonstrated improved activity in blocking mitochondrial respiration and inducing cell death in glioblastoma cells in vitro compared to fenofibrate. nih.gov
Elucidation of Structural Determinants for Biological Activity and Selectivity
The biological activity of fenofibric acid and its derivatives is intrinsically linked to their molecular structure. Fenofibric acid, the active metabolite of fenofibrate, is characterized by a carboxylic acid moiety. nih.gov In contrast, its esters, such as this compound and the more extensively studied fenofibrate (the isopropyl ester), possess an ester group in place of the carboxylic acid. nih.govnih.gov This fundamental structural difference is a primary determinant of their distinct biological activities and receptor selectivity. nih.gov
The presence or absence of the ester group significantly influences the molecule's conformation. In fenofibric acid, the lack of a bulky isopropyl group allows the carboxyl group to align on the same side as the ketone carbonyl group, a conformation that may be crucial for its specific molecular recognition. nih.govresearchgate.net The polar carboxylic acid moiety is pivotal in forming specific interactions, such as a rare acid-to-ketone hydrogen bond observed in its crystal structure. nih.gov
Conversely, the esterification to form derivatives like this compound alters these conformational and electronic properties. Studies comparing fibrate esters and their corresponding acids have revealed that these structural modifications lead to different specificities for nuclear receptors. nih.gov While fenofibric acid is a known agonist for the peroxisome proliferator-activated receptor alpha (PPARα), fibrate esters have been shown to act as antagonists for the liver X receptors (LXRs). nih.govresearchgate.net This divergence in receptor interaction underscores how the ester functional group is a key structural determinant for biological selectivity.
| Compound | Key Structural Feature | Primary Nuclear Receptor Target | Activity at Target |
|---|---|---|---|
| Fenofibric Acid | Carboxylic Acid | PPARα | Agonist |
| Fibrate Esters (e.g., Fenofibrate, this compound) | Ester Group | LXR | Antagonist |
| Fibrate Esters (e.g., Fenofibrate, this compound) | Ester Group | PPARα | Inactive (requires hydrolysis) |
Impact of Methyl Esterification on Ligand-Receptor Interactions and Downstream Functional Outcomes
The esterification of fenofibric acid to this compound fundamentally alters its interaction with cellular receptors and consequent biological effects. The primary mechanism of action for fenofibric acid involves the activation of PPARα, a nuclear receptor that regulates the transcription of genes involved in lipid metabolism. nih.govjcancer.org However, this activation is dependent on the free carboxylic acid group.
In its esterified form, such as the methyl or isopropyl ester, the compound is unable to effectively bind to and activate PPARα. nottingham.ac.uk Instead, research has shown that fibrate esters acquire the ability to bind to and antagonize other nuclear receptors, the LXRs. nih.govresearchgate.net This shift in receptor preference is a direct consequence of the esterification. For instance, fenofibrate (isopropyl ester) has been demonstrated to repress the ligand-dependent activation of LXR. researchgate.net This antagonism of LXR by the ester form contrasts sharply with the PPARα agonism by the acid form.
The downstream functional outcomes are therefore dictated by which form of the compound is present. For PPARα-mediated effects to occur, this compound must first be hydrolyzed by cellular esterases to its active metabolite, fenofibric acid. nih.govnih.gov This conversion is necessary to unmask the carboxylic acid group required for PPARα activation. nih.gov Consequently, in research settings using cell lines, the observed effects can be attributed to either the ester itself acting on targets like LXR or the hydrolyzed acid acting on PPARα. This dual potential, dependent on metabolic conversion, is a critical consideration in interpreting experimental results.
Cellular and Subcellular Research Applications (in vitro, non-human cell lines)
This compound serves as a valuable tool in cellular and subcellular research, primarily as a reference standard and a research chemical for investigating the biological activities of fenofibric acid and its derivatives. biosynth.comscbt.com It is often used in in vitro studies involving non-human cell lines to explore molecular mechanisms that may be independent of the classical PPARα activation pathway associated with its parent acid.
Investigation of Mitochondrial Respiration Inhibition by this compound and its Analogs
A significant area of research has focused on the direct effects of fenofibrate, the isopropyl ester analog of this compound, on mitochondrial function. Studies have revealed that fenofibrate can directly inhibit mitochondrial respiration in human glioblastoma cell lines. nih.govresearchgate.net This inhibitory action on the electron transport chain was found to be independent of PPARα, as it was not reversed by PPARα inhibitors. nih.govnih.gov
Research indicates that the ester form of the drug accumulates in the mitochondrial fraction of cells, where it targets Complex I of the electron transport chain. nih.gov This direct interference with mitochondrial function represents a distinct mechanism of action compared to the nuclear receptor activation by fenofibric acid. The inhibition of mitochondrial respiration by fenofibrate leads to a cascade of downstream cellular events, initiating a switch in the cell's energy metabolism. nih.govresearchgate.net Given the structural similarity, this compound is an important compound for further dissecting this PPARα-independent mitochondrial effect.
Analysis of the Impact of this compound on Cellular Energy Metabolism
The inhibition of mitochondrial respiration by fenofibrate has profound consequences for cellular energy metabolism. By targeting Complex I, the compound disrupts the primary pathway for ATP production, leading to a significant decrease in intracellular ATP levels. nih.govnih.gov
This induced energy crisis triggers a metabolic shift. Cells under the influence of fenofibrate switch from glycolysis to an increased reliance on fatty acid β-oxidation. nih.govresearchgate.net The depletion of ATP activates key energy-sensing pathways, notably leading to the activation of AMP-activated protein kinase (AMPK) and subsequent inhibition of the mammalian target of rapamycin (B549165) (mTOR) activity. nih.govnih.gov This sequence of events highlights a potent impact on the central regulators of cellular growth and metabolism. These findings, established with the isopropyl ester, provide a strong basis for investigating this compound's role in modulating cellular bioenergetics, particularly in the context of cancer cell metabolism where dependence on specific energy pathways is a known vulnerability. nih.govresearchgate.net
| Metabolic Parameter | Effect of Fibrate Esters (e.g., Fenofibrate) | Underlying Mechanism |
|---|---|---|
| Mitochondrial Respiration | ↓ Inhibition | Direct inhibition of Electron Transport Chain Complex I. nih.gov |
| Intracellular ATP | ↓ Depletion | Consequence of inhibited mitochondrial respiration. nih.gov |
| AMPK Activity | ↑ Activation | Response to low cellular energy (high AMP/ATP ratio). nih.govnih.gov |
| mTOR Activity | ↓ Inhibition | Downstream effect of AMPK activation. nih.govnih.gov |
| Metabolic Substrate Use | ↓ Glycolysis / ↑ Fatty Acid β-Oxidation | Metabolic switch induced by mitochondrial action. nih.govresearchgate.net |
Solid State Chemistry and Polymorphism Research of Fenofibric Acid Methyl Ester
Investigation of Polymorphic Forms and Crystallization Behavior of Fenofibric Acid Esters
The ability of a compound to exist in more than one crystalline form is known as polymorphism. These different forms, or polymorphs, can exhibit distinct physicochemical properties. Research into fenofibric acid and its esters has revealed a tendency to form multiple polymorphs.
Fenofibrate (B1672516), the isopropyl ester, has at least four identified polymorphic forms. researchgate.netnih.gov The stable form, Form I, is the standard polymorph used in commercial formulations and can be obtained by slow solvent evaporation. nih.gov A metastable form, Form IIa, can be produced by the recrystallization of amorphous fenofibrate from a melt. nih.gov Further research has led to the discovery of Form III, obtained through a controlled heterogeneous nucleation method using talc, and Form IV, which was prepared by polymer-mediated crystallization with polyvinylpyrrolidone (B124986) (PVP). researchgate.net
Fenofibric acid, the parent compound, is known to exist as two enantiotropically related polymorphs, described as Form A and Form B. google.com Their thermodynamic stability is temperature-dependent, with Form B being more stable at lower temperatures (e.g., room temperature) and Form A becoming the more stable form at temperatures above approximately 45°C. google.com
Table 1: Known Polymorphic Forms of Fenofibrate and Fenofibric Acid
| Compound | Polymorph | Reported Melting Point (°C) | Method of Preparation |
|---|---|---|---|
| Fenofibrate | Form I (stable) | 80 | Slow solvent evaporation. nih.gov |
| Fenofibrate | Form IIa (metastable) | 74 | Recrystallization from melt. nih.gov |
| Fenofibrate | Form III | 50 | Heterogeneous nucleation with talc. researchgate.net |
| Fenofibrate | Form IV | 65 | Polymer-mediated crystallization (PVP). researchgate.net |
| Fenofibric Acid | Form A | Stable >45°C | Crystallization from dichloromethane (B109758). google.com |
| Fenofibric Acid | Form B | Stable at room temperature | Crystallization from ethyl acetate (B1210297). google.com |
Controlled Crystallization Strategies for Specific Polymorphs of Fenofibric Acid Methyl Ester
Controlling the crystallization process is crucial for selectively producing a desired polymorph with optimal properties. Research on fenofibrate and fenofibric acid highlights several effective strategies.
For fenofibrate, crystallization conditions from a melt can be manipulated to favor specific forms. nih.gov The availability of an open top surface during crystallization tends to yield a mixture of Form I and Form IIa. nih.gov However, covering the surface can significantly increase the yield of the metastable Form IIa at temperatures between room temperature and 50°C. nih.gov At higher temperatures, such as 70°C, Form I becomes the exclusive product regardless of surface availability. nih.gov Mechanical stress can also induce the transformation of the metastable Form IIa into the stable Form I. nih.gov Another method involves a process of "controlled crystallization during freeze-drying," where parameters like the freezing rate and shelf temperature are critical in determining the final crystal size. nih.gov
For fenofibric acid, the choice of solvent system is a key factor in polymorph selection. google.com Crystallization from a solution of dichloromethane can be used to prepare Form A, while using ethyl acetate or methyl ethyl ketone as the primary solvent yields Form B. google.com Vapor diffusion is another technique employed, where the choice of primary solvent and anti-solvent directs the crystallization towards a specific form. For instance, using dioxane as the primary solvent and heptane (B126788) as the anti-solvent results in the formation of Form A. google.com
Table 2: Examples of Controlled Crystallization Conditions for Fenofibric Acid Polymorphs. google.com
| Target Polymorph | Method | Primary Solvent | Anti-Solvent (if applicable) |
|---|---|---|---|
| Form A | Crystallization | Dichloromethane | N/A |
| Form A | Vapor Diffusion | Dioxane | Heptane |
| Form A | Vapor Diffusion | Acetone | Water |
| Form B | Crystallization | Ethyl Acetate | N/A |
| Form B | Crystallization | Methyl Ethyl Ketone | N/A |
| Form B | Vapor Diffusion | Dichloromethane | c-Hexane |
Research on Amorphous Solid Dispersions and Nanoparticle Formulations Containing this compound
To overcome the poor aqueous solubility characteristic of fenofibric acid esters, extensive research has been conducted on amorphous solid dispersions (ASDs) and nanoparticle formulations. These approaches aim to enhance the dissolution rate and, consequently, the bioavailability.
Amorphous Solid Dispersions (ASDs) ASDs involve dispersing the active compound in an amorphous state within a polymer matrix. nih.gov This high-energy, non-crystalline form prevents the drug from arranging into a stable crystal lattice, which facilitates faster dissolution. nih.gov Various polymers have been successfully used to create stable ASDs of fenofibrate, including:
Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS) : This polymer is effective in creating stable ASDs via hot-melt extrusion (HME) and can maintain supersaturation levels in gastrointestinal fluids. nih.govnih.gov
Polyvinylpyrrolidone (PVP) derivatives (e.g., PVP VA64) : Used in HME to prepare ASDs that show enhanced dissolution. researchgate.net
Eudragit® polymers : Copolymers like Eudragit® E100 and Eudragit® RSPO have been used in HME and solvent evaporation methods to create solid dispersions with improved and sustained release profiles, respectively. researchgate.netmdpi.com
Polyethylene Glycol (PEG) : Used in combination with other carriers like Carplex-80 in solvent evaporation methods to transform crystalline fenofibrate into an amorphous state, significantly improving dissolution. scirp.org
Nanoparticle Formulations Reducing the particle size of the drug to the nanometer range drastically increases the surface-area-to-volume ratio, which enhances the dissolution velocity. nih.gov Several nanoparticle strategies have been explored for fenofibrate:
Nanocrystals : Formulations containing nanocrystals of fenofibrate have been developed that can be administered without regard to food intake, unlike earlier micronized forms. nih.govresearchgate.net
Solid Lipid Nanoparticles (SLNs) : These are formulated using lipids that are solid at room temperature. SLNs can enhance absorption and protect the drug from degradation. nih.gov
Nanostructured Lipid Carriers (NLCs) : Prepared by methods like hot homogenization followed by ultrasonication, NLCs have shown the ability to significantly increase the oral absorption of fenofibrate. nih.gov
Polymeric Nanoparticles : Biodegradable polymers such as Poly(lactic-co-glycolic acid) (PLGA) and Eudragit L-100 have been used to prepare nanoparticles via methods like nanoprecipitation to enhance solubility. ijpsonline.comnih.gov
Influence of Solid-State Form on Research-Relevant Properties (e.g., Dissolution for in vitro Experimental Design)
The solid-state form of a fenofibric acid ester has a profound impact on its dissolution rate, a critical parameter for in vitro experimental design and predicting in vivo performance. The conversion from a stable crystalline form to a higher-energy amorphous state or the reduction of particle size to the nanoscale can lead to dramatic improvements in dissolution.
Studies consistently demonstrate that ASDs of fenofibrate significantly outperform the pure crystalline drug. For example, solid dispersions prepared with Eudragit E100 (1:4 ratio) showed a dissolution of 87.3% in water after 60 minutes. researchgate.net In another study, a sustained-release solid dispersion using poloxamer 407 and Eudragit® RSPO achieved approximately 66% drug release over 12 hours, whereas the pure drug powder exhibited only 12% release in the same timeframe. nih.gov
Nanoparticle formulations also show markedly enhanced dissolution. The principle is based on the Noyes-Whitney equation, which relates dissolution rate to surface area; by increasing the surface area through particle size reduction, the dissolution rate is increased. nih.gov This enhancement is crucial for compounds like fenofibric acid esters, whose absorption is often limited by their dissolution rate. The improved dissolution from these advanced formulations allows for more consistent and predictable results in in vitro studies designed to simulate physiological conditions. nih.govscispace.com
Table 3: Comparative Dissolution of Fenofibrate from Different Solid-State Formulations
| Formulation Type | Composition | Time (min) | Cumulative Drug Release (%) | Reference |
|---|---|---|---|---|
| Pure Crystalline Drug | Fenofibrate Powder | 720 | ~12% | nih.gov |
| Amorphous Solid Dispersion (Sustained Release) | Fenofibrate:Poloxamer 407:Eudragit® RSPO (1:1:4) | 720 | ~66% | nih.gov |
| Amorphous Solid Dispersion | Fenofibrate:Eudragit E100 (1:4) in water | 60 | 87.3% | researchgate.net |
| Amorphous Solid Dispersion | Fenofibrate:PVP-VA (1:2) in water | 60 | 65% | researchgate.net |
| Amorphous Solid Dispersion | Fenofibrate:PEG-4000:Carplex-80 (1:5:6) | 60 | >90% | scirp.org |
Degradation Pathways and Stability Research of Fenofibric Acid Methyl Ester
Identification and Characterization of Degradation Products of Fenofibric Acid Methyl Ester
This compound, chemically known as Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate, is primarily recognized as a degradation product of Fenofibrate (B1672516) that forms under acidic conditions. phmethods.net It is also listed as Impurity D in the European Pharmacopoeia. phmethods.netsynzeal.compharmaffiliates.com
The principal degradation product of this compound is Fenofibric Acid . This occurs through the hydrolysis of the methyl ester group. This reaction essentially reverses the process by which the ester is formed from the acid. The identity of this compound as a distinct chemical entity and impurity has been confirmed through various spectroscopic and chromatographic techniques. phmethods.net
Characterization data for this compound has been established through analytical methods, providing a clear profile for its identification.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
|---|---|---|
| Chemical Name | Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate | synzeal.comlgcstandards.com |
| Synonym | Fenofibrate Methyl Ester Analog, Fenofibrate EP Impurity D | synzeal.compharmaffiliates.com |
| Molecular Formula | C₁₈H₁₇ClO₄ | synzeal.comlgcstandards.comderpharmachemica.com |
| Molecular Weight | 332.78 g/mol | synzeal.compharmaffiliates.com |
| Appearance | Low melting solid / White colored solid | derpharmachemica.com |
| ¹H-NMR (CDCl₃) | δ 7.75-7.69 (m, 4H), 7.46-7.44 (d, 2H), 6.86-6.84 (d, 2H), 3.77 (s, 3H), 1.67 (s, 6H) | derpharmachemica.com |
| Mass Spectrum (m/z) | 333 [M+H]⁺, 355 [M+Na]⁺ | derpharmachemica.com |
| Infrared (IR) (cm⁻¹) | 1751 (ester), 1651, 1585 (C-C stretching aromatic), 1253 (C-O-C asymmetric stretching) | derpharmachemica.com |
This interactive table provides a summary of the key identification parameters for this compound.
Investigation of Acidic Hydrolysis Pathways Leading to this compound
The formation of this compound is a direct result of the acidic hydrolysis of Fenofibrate. phmethods.net Fenofibrate, which is the isopropyl ester of fenofibric acid, undergoes hydrolysis where the isopropyl ester group is cleaved and can be replaced by a methyl group when methanol (B129727) is present under acidic conditions. phmethods.netderpharmachemica.com
Conversely, the primary degradation pathway for this compound is its own hydrolysis back to fenofibric acid. Accelerated degradation studies have demonstrated that the methyl ester undergoes hydrolysis under acidic conditions, specifically at a pH below 3, which regenerates the active metabolite, fenofibric acid. Therefore, acidic hydrolysis is a key pathway both for the formation of this compound from its parent compound and for its subsequent degradation.
Stability Studies of this compound under Controlled Environmental Conditions (e.g., pH, temperature, light)
The stability of this compound is intrinsically linked to its ester structure, making it susceptible to environmental factors, particularly pH, temperature, and light.
pH Stability: The ester linkage in this compound is vulnerable to hydrolysis. Studies on the broader class of fibrates, including fenofibrate, show significant instability in both acidic and basic conditions, with these being the most impactful factors in their degradation. scite.aiscielo.br Specifically for the methyl ester impurity, it has been shown to undergo hydrolysis under acidic conditions (pH < 3). The parent compound, fenofibrate, also degrades rapidly via both acid and basic hydrolysis. scielo.br
Temperature Stability: Research on fenofibrate indicates that the compound is relatively stable under normal storage conditions but can be affected by high temperatures. fda.govnih.gov One study noted that fenofibrate was remarkably degraded upon exposure to relatively high temperatures. researchgate.net Given that this compound shares the core structure of fenofibrate, similar susceptibility to thermal degradation is expected.
Light Stability (Photostability): Fenofibrate has been reported to undergo photodegradation. researchgate.net The photochemistry of fenofibric acid has been studied, revealing that it can undergo photodegradation processes. bioone.org This suggests that this compound is also likely to be sensitive to light exposure, which could catalyze its degradation.
Oxidative Stability: Stress testing of fenofibrate has shown that it is susceptible to degradation under oxidative conditions, such as exposure to hydrogen peroxide. scielo.br This indicates that the ether and ketone functionalities present in the shared molecular backbone are potential sites for oxidative attack.
Table 2: Summary of Stability Profile for this compound and Related Compounds
| Condition | Effect on this compound / Fenofibrate | Reference |
|---|---|---|
| Acidic pH (pH < 3) | Hydrolysis to Fenofibric Acid | |
| Basic pH | Significant degradation of the ester linkage is expected, based on fenofibrate studies. | scite.aiscielo.br |
| Elevated Temperature | Degradation of the compound is likely, based on fenofibrate studies. | fda.govresearchgate.net |
| UV Light Exposure | Photodegradation is likely, based on fenofibrate and fenofibric acid studies. | scielo.brresearchgate.netbioone.org |
| Oxidation | Degradation is expected, based on fenofibrate studies. | scielo.br |
This interactive table summarizes the known and inferred stability characteristics of this compound under various environmental stressors.
Kinetic Analysis of Degradation Processes
While specific kinetic studies focusing exclusively on this compound are not widely published, the kinetic analysis of fenofibrate degradation provides valuable insights. The degradation of fenofibrate, particularly through hydrolysis, has been a subject of kinetic investigation. scielo.brresearchgate.net
Studies on the basic hydrolysis of fenofibrate have shown that the degradation reaction follows first-order kinetics . scielo.br This means the rate of degradation is directly proportional to the concentration of the ester. In one such study, the half-life (t₉₀, the time for 10% degradation) for fenofibrate under basic conditions was calculated to be 3.34 hours, demonstrating the compound's instability. scielo.br
The Arrhenius equation has been used to determine the activation energy (Ea) for the degradation of fenofibrate, which was calculated as 455.14 J/mol in one study. researchgate.net This value provides a quantitative measure of the energy barrier that must be overcome for the degradation reaction to occur.
Given the structural similarity, it is reasonable to extrapolate that the hydrolysis of this compound would also follow first-order kinetics. The rate of this reaction would be dependent on factors such as pH, temperature, and the specific solvent system, consistent with the principles of ester hydrolysis. However, without direct experimental data, the precise rate constants and activation energy for this compound degradation remain to be determined.
Impurity Profiling and Reference Standard Research for Fenofibric Acid Methyl Ester
Identification and Characterization of Impurities in Fenofibric Acid Methyl Ester Synthesis
This compound, chemically known as methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate, is primarily recognized as a process-related impurity in the synthesis of the lipid-lowering agent, Fenofibrate (B1672516). derpharmachemica.compharmaffiliates.com It is listed as Fenofibrate Impurity D in the European Pharmacopoeia (EP). lgcstandards.comsynthinkchemicals.comphmethods.net The synthesis of fenofibrate, an isopropyl ester of fenofibric acid, can inadvertently lead to the formation of the methyl ester analog if methanol (B129727) is present or used in preceding steps. derpharmachemica.comphmethods.net
Impurities in active pharmaceutical ingredients (APIs) like fenofibrate can originate from various sources, including starting materials, by-products of side reactions, intermediates, degradation products, reagents, and catalysts. derpharmachemica.comjpionline.org The characterization of these impurities is a critical step in ensuring the quality and safety of the final drug product. In the context of fenofibrate synthesis, several potential impurities have been identified and synthesized for analytical purposes. derpharmachemica.comresearchgate.net
Key impurities related to the synthesis of fenofibrate and its derivatives include unreacted starting materials like 4-chloro-4'-hydroxybenzophenone (B194592) and by-products from unintended reactions. derpharmachemica.com The hydrolysis of fenofibrate under alkaline conditions yields fenofibric acid (Impurity B in EP), which itself is a starting material for synthesis. phmethods.netresearchgate.net The subsequent esterification of this acid, if performed with methanol instead of isopropanol, directly produces this compound. phmethods.net
The structural elucidation of these impurities is typically achieved through a combination of spectroscopic techniques, including Infrared Spectroscopy (IR), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. derpharmachemica.commedpharmres.com
Table 1: Key Compounds in Fenofibrate Synthesis and Impurity Profiling
| Compound Name | Role / Classification | Chemical Formula | Molecular Weight ( g/mol ) |
|---|---|---|---|
| Fenofibrate | Active Pharmaceutical Ingredient | C₂₀H₂₁ClO₄ | 360.83 |
| Fenofibric Acid | Main Metabolite / Impurity B (EP) | C₁₇H₁₅ClO₄ | 318.75 |
| This compound | Impurity D (EP) | C₁₈H₁₇ClO₄ | 332.78 |
| Fenofibrate Impurity C (USP) | Process-related Impurity | C₂₄H₂₇ClO₆ | 446.92 |
Development of Analytical Methods for Impurity Quantification and Control
The foundation of impurity control lies in the development and validation of robust analytical methods capable of detecting and quantifying impurities with high precision, even at trace levels. pharmaguideline.com For this compound and other related impurities of fenofibrate, High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique. lgcstandards.compharmaguideline.com
Reversed-phase HPLC (RP-HPLC) methods are particularly effective for separating fenofibrate from its various impurities. researchgate.net A typical method involves a C18 column with a mobile phase consisting of a mixture of an organic solvent, like acetonitrile, and an aqueous buffer, often with the pH adjusted to the acidic range to ensure the proper ionization state of the analytes. researchgate.net UV detection is commonly performed at a wavelength where both the API and the impurities exhibit significant absorbance, such as 286 nm. researchgate.net
The development of these methods requires careful optimization of chromatographic conditions to achieve adequate resolution between the main component (fenofibrate) and all potential impurities, including this compound. researchgate.net Method validation is performed according to regulatory guidelines to ensure specificity, linearity, accuracy, precision, and robustness. researchgate.net Other analytical techniques like Gas Chromatography (GC) may be used to quantify volatile impurities and residual solvents. pharmaguideline.com
Table 2: Analytical Techniques for Impurity Control
| Technique | Application | Purpose |
|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Quantification of organic impurities | To separate and measure levels of known and unknown impurities like this compound. pharmaguideline.com |
| Gas Chromatography (GC) | Determination of volatile impurities | To quantify residual solvents from the manufacturing process. pharmaguideline.com |
| Mass Spectrometry (MS) | Structural Identification | To determine the molecular weight and structure of unknown impurities. derpharmachemica.com |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural Elucidation | To provide detailed information about the chemical structure of synthesized impurities. derpharmachemica.commedpharmres.com |
Establishment of this compound as a Reference Standard for Research and Analytical Quality Control
A well-characterized reference standard is essential for the accurate identification and quantification of impurities in pharmaceutical quality control. aquigenbio.com this compound is widely used as a reference standard for this purpose. lgcstandards.comsynthinkchemicals.combiosynth.com It allows laboratories to calibrate analytical instruments, such as HPLC systems, and to validate analytical methods. biosynth.com
As a reference standard, this compound is supplied by various chemical and pharmaceutical standard providers with a certificate of analysis that confirms its identity and purity. lgcstandards.comsynthinkchemicals.com This high-purity material (>95% by HPLC) is crucial for several applications: lgcstandards.com
Impurity Profiling: It is used to identify and quantify the levels of Fenofibrate Impurity D in batches of the fenofibrate drug substance. synthinkchemicals.comsynthinkchemicals.com
Method Validation: It serves as a benchmark in the validation of analytical methods to ensure they can accurately detect and measure this specific impurity. pharmaffiliates.comaquigenbio.com
Quality Control (QC): QC laboratories use it as a standard to ensure that batches of fenofibrate meet the stringent purity requirements set by pharmacopoeias and regulatory bodies.
Regulatory Submissions: The use of certified reference standards is a key component of regulatory filings, such as Abbreviated New Drug Applications (ANDAs), to demonstrate control over impurities. aquigenbio.comsynthinkchemicals.com
By providing a reliable point of comparison, the reference standard for this compound ensures consistency and accuracy in the analytical testing of fenofibrate across different laboratories and manufacturing sites. biosynth.com
Adherence to Research and Analytical Guidelines for Impurity Control and Reporting
The control and reporting of impurities in pharmaceutical products are governed by a comprehensive set of guidelines established by the International Council for Harmonisation (ICH). jpionline.org The primary guideline for new drug substances is ICH Q3A, which sets thresholds for the reporting, identification, and qualification of impurities. jpionline.orgpharmaguideline.com
According to these guidelines:
Reporting Threshold: Any impurity present at a level greater than a certain threshold (typically 0.05% to 0.1%) must be reported in regulatory documentation. pharmaguideline.combfarm.de
Identification Threshold: Above a higher threshold, the chemical structure of the impurity must be determined. jpionline.org
Qualification Threshold: If an impurity exceeds an even higher limit, its biological safety must be assessed. jpionline.org
This compound, being a known and specified impurity (Impurity D), must be monitored and controlled within the limits defined in the relevant pharmacopoeias (e.g., European Pharmacopoeia). lgcstandards.comsynthinkchemicals.com Manufacturers must establish appropriate specifications for APIs that include the control of organic impurities, inorganic impurities, and residual solvents. fda.gov All analytical procedures used for this purpose must be validated to prove they are suitable for their intended use. bfarm.defda.gov Documentation is paramount, with detailed records required for raw materials, batch production, and laboratory controls to ensure traceability and compliance with Good Manufacturing Practices (GMP). fda.gov
Q & A
Q. What are the key metabolic pathways of Fenofibric Acid Methyl Ester in vivo, and how are they identified?
this compound is a metabolite derived from fenofibrate, a prodrug hydrolyzed to fenofibric acid in vivo. Using ultra-performance liquid chromatography coupled with electrospray ionization quadrupole time-of-flight mass spectrometry (UPLC-ESI-QTOFMS), researchers have identified novel metabolites, including reduced fenofibric acid ester glucuronide and taurine conjugates . Methodologically, metabolic profiling involves incubating the compound with liver microsomes or in animal models (e.g., Sprague-Dawley rats), followed by mass spectrometry to trace hydroxylation, esterification, and conjugation pathways .
Q. How is this compound synthesized and characterized for research use?
Synthesis involves esterification of fenofibric acid with methanol under acid catalysis. Post-synthesis, nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for structural validation. For example, compound X (this compound) in Sprague-Dawley rats was synthesized with ≥95% purity, confirmed via proton NMR and MS validation . Researchers must ensure proper storage (flammable solid, WGK 3 classification) and avoid degradation by storing at room temperature in inert atmospheres .
Q. What analytical methods are recommended for quantifying this compound in biological matrices?
High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are gold standards. For human plasma, validated methods achieve limits of detection (LOD) as low as 0.219 µg/mL (signal-to-noise ratio ≥3) and limits of quantification (LOQ) of 0.722 µg/mL . Gas chromatography (GC) with cyanosilicone columns (e.g., SP™-2560) is also effective for separating cis/trans isomers in fatty acid methyl ester (FAME) mixtures .
Advanced Research Questions
Q. How can researchers resolve discrepancies in metabolite identification across different analytical platforms?
Discrepancies often arise from variations in ionization efficiency (e.g., ESI vs. APCI) or chromatographic resolution. Cross-validation using orthogonal methods (e.g., NMR for structural confirmation and UPLC-ESI-QTOFMS for high-sensitivity detection) is essential. For example, reduced fenofibric acid taurine was confirmed via NMR after initial MS-based discovery . Robustness testing under varied flow rates and mobile phases (e.g., ±10% organic modifier) further ensures reproducibility .
Q. What strategies optimize stability-indicating methods for this compound under stressed conditions?
Stress testing includes exposure to heat (40–80°C), humidity (75% RH), and oxidative agents (H₂O₂). A validated HPLC method demonstrated robustness with ≤2% deviation in peak area under altered flow rates (0.8–1.2 mL/min) and mobile phase composition (acetonitrile ±5%). Forced degradation studies should monitor hydrolysis products (e.g., fenofibric acid) and glucuronide conjugates .
Q. How do structural modifications to the isopropyl moiety affect this compound’s pharmacokinetics?
X-ray crystallography and molecular docking reveal that rotation of the isopropyl group (torsion angles: −74.73° to 164.60°) influences binding to peroxisome proliferator-activated receptor alpha (PPARα). Comparative studies with clofibrate analogs show that asymmetric conformations reduce metabolic stability but enhance PPARα activation .
Q. What in vitro and in vivo models best predict this compound’s bioavailability and tissue distribution?
In vitro: Caco-2 cell monolayers assess intestinal permeability, while liver microsomes evaluate CYP450-mediated metabolism. In vivo: Perfused pig jejunum models simulate food effects (e.g., lipid-rich diets increase bioavailability via micellar solubilization). This compound’s high lipophilicity (logP ≈5.24) necessitates lipid-based formulations to enhance solubility in preclinical studies .
Q. How can researchers mitigate matrix effects when quantifying this compound in complex biological samples?
Matrix effects are minimized using isotope-labeled internal standards (e.g., 2-chloro fenofibric acid-d6). Solid-phase extraction (SPE) with C18 cartridges effectively removes phospholipids from plasma. Method optimization should include post-column infusion experiments to identify ion suppression zones and adjust gradient elution parameters .
Q. What is the mechanistic basis for this compound’s prodrug activation in different species?
Esterase-mediated hydrolysis converts the methyl ester to fenofibric acid, the active PPARα agonist. Species differences in carboxylesterase isoforms (e.g., higher activity in rodents vs. humans) require cross-validation using recombinant enzyme assays. Pharmacokinetic studies in humans show 60% urinary excretion of fenofibric acid glucuronide, underscoring renal clearance’s role .
Q. How do inter-laboratory variabilities in FAME analysis impact comparative metabolomics studies?
Variabilities arise from column selection (e.g., SP™-2560 for cis/trans resolution vs. Omegawax® for broad-range FAMEs) and derivatization protocols. Harmonization using certified reference materials (CRMs) like the 37-component FAME mix and adherence to AOCS/AOAC guidelines improve cross-study reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
